molecular formula C12H21BO4S B3004270 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 2246853-73-4

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B3004270
CAS No.: 2246853-73-4
M. Wt: 272.17
InChI Key: GBDJNWKJHICZAO-UHFFFAOYSA-N
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Description

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves borylation reactions. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has been studied. The empirical formula is C6H13BO2 and the molecular weight is 127.98 .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : The compound has been studied for its synthesis and crystal structure. Using methods like FTIR, NMR spectroscopy, and mass spectrometry, its structure was confirmed. Further, X-ray diffraction and density functional theory (DFT) were utilized for crystallographic and conformational analyses. These studies show the compound's molecular structures are consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Physicochemical Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The compound has been explored for its molecular electrostatic potential and frontier molecular orbitals through DFT. This analysis reveals some of its physicochemical properties, contributing to a deeper understanding of its characteristics (Huang et al., 2021).

Vibrational Properties

  • Vibrational Properties Studies : There has been research on the vibrational properties of this compound. Using techniques like FT-IR, 1H NMR, 13C NMR, and MS, along with X-ray diffraction, the compound's structure was characterized. The study included DFT and TD-DFT calculations for comparative analysis of spectroscopic data, which helps in understanding the vibrational aspects of the compound (Wu et al., 2021).

Conformational Analysis

  • Conformational Analysis via DFT : The compound's conformational analysis has been conducted using DFT, comparing the results with X-ray diffraction values. This analysis is critical in confirming that the molecular structures optimized by DFT align with the crystal structures obtained by single crystal X-ray diffraction (Liao et al., 2022).

Molecular Orbital Theory

  • Study of Conformers and Rotamers : The compound has been a subject of research in studying the structures and energies of axial and equatorial conformers and rotamers. This study utilizes various density functional methods and molecular orbital theory to understand its conformational preferences (Freeman et al., 2002).

Safety and Hazards

Safety and hazard information for similar compounds, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, indicate that they can cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate , which may have various downstream effects.

Result of Action

The result of the compound’s action is the formation of new compounds through borylation . For example, it can lead to the formation of pinacol benzyl boronate . The exact molecular and cellular effects depend on the specific targets and the resulting compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically between 2-8°C . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s stability and efficacy.

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJNWKJHICZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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